molecular formula C12H21N B111965 Adamantan-1-ylmethyl-methyl-amine CAS No. 153461-22-4

Adamantan-1-ylmethyl-methyl-amine

Cat. No. B111965
CAS RN: 153461-22-4
M. Wt: 179.3 g/mol
InChI Key: DQSIEXZABIATEF-UHFFFAOYSA-N
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Description

Adamantan-1-ylmethyl-methyl-amine is a chemical compound with the molecular formula C12H21N . It has an average mass of 179.302 Da and a monoisotopic mass of 179.167404 Da .


Molecular Structure Analysis

The molecular structure of Adamantan-1-ylmethyl-methyl-amine consists of a carbon backbone with hydrogen and nitrogen atoms attached . The InChI code for this compound is 1S/C12H21N/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,13H,2-8H2,1H3 .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving Adamantan-1-ylmethyl-methyl-amine. One study mentions a reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol .


Physical And Chemical Properties Analysis

Adamantan-1-ylmethyl-methyl-amine is a solid at room temperature . It has a molecular weight of 179.31 .

Scientific Research Applications

Synthesis of Unsaturated Adamantane Derivatives

Adamantan-1-ylmethyl-methyl-amine: serves as a precursor in the synthesis of unsaturated adamantane derivatives. These derivatives are crucial for creating functional adamantane compounds, which have applications ranging from monomers to bioactive compounds .

Development of High-Energy Fuels and Oils

The compound’s reactivity is exploited in the development of high-energy fuels and oils. Its structure allows for the creation of thermally stable products that can withstand extreme conditions .

Pharmaceutical Applications

In the pharmaceutical industry, Adamantan-1-ylmethyl-methyl-amine is used to synthesize various bioactive compounds. Its adamantane core is known for enhancing the bioavailability and stability of pharmaceuticals .

Production of Diamond-Like Polymers

The compound is utilized in the production of higher diamond-like bulky polymers, known as diamondoids. These materials have potential applications in nanotechnology and materials science due to their unique properties .

Quantum-Chemical Calculations

Researchers use Adamantan-1-ylmethyl-methyl-amine in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This aids in understanding their chemical and catalytic transformations .

Organic Synthesis Applications

The compound is involved in organic synthesis, particularly in the opening of strained intra-framework bonds. This process yields adamantane derivatives that are valuable in various chemical synthesis applications .

Chan–Lam N-Arylation

Adamantan-1-ylmethyl-methyl-amine: is used in the Chan–Lam N-arylation process to synthesize N-aryl derivatives of adamantane-containing amines. This reaction is significant for creating compounds with varied steric hindrances at the primary amino groups .

Catalysis and Chemical Transformations

The compound’s structure allows for its use in catalysis, facilitating various chemical transformations. This includes reactions where adamantane derivatives act as intermediates or catalysts .

Safety and Hazards

Adamantan-1-ylmethyl-methyl-amine is classified under the GHS07 hazard class . It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist/vapours/spray and using the substance only outdoors or in a well-ventilated area .

Mechanism of Action

Mode of Action

It is known that the adamantane structure has a high reactivity, which offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives . The specific interactions of Adamantan-1-ylmethyl-methyl-amine with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

The compound is part of the class of organic compounds known as polycyclic hydrocarbons . These compounds are made up only of carbon and hydrogen atoms, and their interactions with biochemical pathways are diverse and complex.

properties

IUPAC Name

1-(1-adamantyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,13H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSIEXZABIATEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC3CC(C1)CC(C3)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90388389
Record name Adamantan-1-ylmethyl-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Adamantan-1-ylmethyl-methyl-amine

CAS RN

153461-22-4
Record name Adamantan-1-ylmethyl-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90388389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(adamantan-1-yl)methyl](methyl)amine
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